

(Rac)-Bedaquiline-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

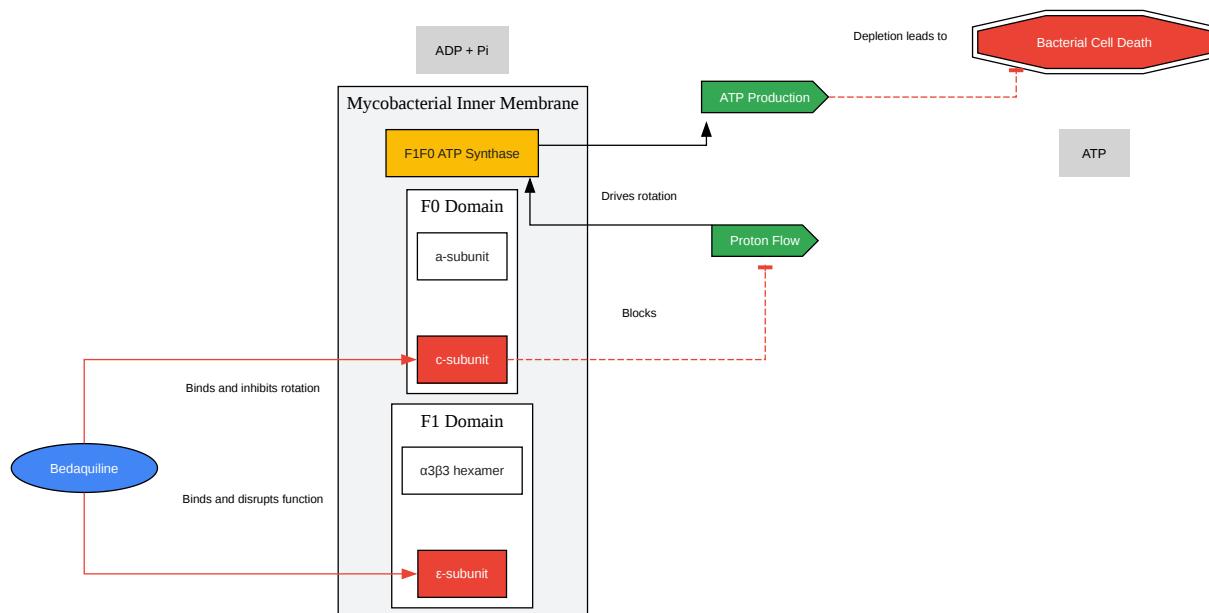
Compound Name: (Rac)-Bedaquiline-d6

Cat. No.: B15553264

[Get Quote](#)

(Rac)-Bedaquiline-d6 is the deuterium-labeled analog of Bedaquiline, a diarylquinoline antimycobacterial agent. This isotopically labeled version serves as a crucial internal standard for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise bioanalytical measurements by mass spectrometry. This technical guide provides an in-depth overview of its core properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Core Compound Data


The fundamental properties of **(Rac)-Bedaquiline-d6** are summarized in the table below. It is important to distinguish this compound from its N-desmethyl-d6 metabolite, which possesses a different molecular weight and CAS number.

Property	Value
Compound Name	(Rac)-Bedaquiline-d6
CAS Number	2517573-53-2 [1]
Molecular Formula	C ₃₂ H ₂₅ D ₆ BrN ₂ O ₂ [2]
Molecular Weight	561.54 g/mol [2]
Synonyms	(aS,bS)-rel-Bedaquiline-d6 [3] , Bedaquiline-d6 [2]

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

Bedaquiline exerts its potent bactericidal effect by targeting the F1F0 ATP synthase of *Mycobacterium tuberculosis*, an essential enzyme for cellular energy production.[4][5] The mechanism involves a multi-faceted inhibition of this crucial enzyme complex.

Bedaquiline binds to the c-subunit of the F0 domain of the ATP synthase, effectively stalling the rotation of the c-ring.[6][7] This rotational inhibition prevents the translocation of protons across the mycobacterial membrane, a process vital for driving ATP synthesis.[4][8] Additionally, evidence suggests that Bedaquiline can also target the ϵ -subunit of the ATP synthase, further disrupting the enzyme's function.[6][7] The overall effect is a rapid depletion of intracellular ATP, leading to the death of both replicating and non-replicating mycobacteria.[4][6]

[Click to download full resolution via product page](#)

Mechanism of Bedaquiline Action

Experimental Protocols

Synthesis of (Rac)-Bedaquiline

The synthesis of racemic Bedaquiline is a multi-step process, with a key step involving a diastereoselective lithiation-addition reaction.^[9] While specific protocols for the deuterated

analog are proprietary, the general synthetic strategy for the racemate provides a foundational understanding.

Key Reaction: Lithiation of 3-benzyl-6-bromo-2-methoxyquinoline followed by addition to 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one.

Materials:

- 3-benzyl-6-bromo-2-methoxyquinoline
- 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one
- Lithium diisopropylamide (LDA) or a chiral lithium amide base
- Anhydrous tetrahydrofuran (THF)
- Anhydrous workup and purification solvents (e.g., toluene, ethanol)

Procedure Outline:

- A solution of the chiral base or LDA is prepared in anhydrous THF and cooled to -78 °C.
- A solution of 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF is added dropwise to the cooled base solution.
- The resulting solution is stirred at -78 °C for a specified time to ensure complete lithiation.
- A solution of 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one in anhydrous THF is then added dropwise.
- The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride) after a set period.
- The crude product is extracted using an organic solvent.
- The combined organic layers are dried and concentrated.

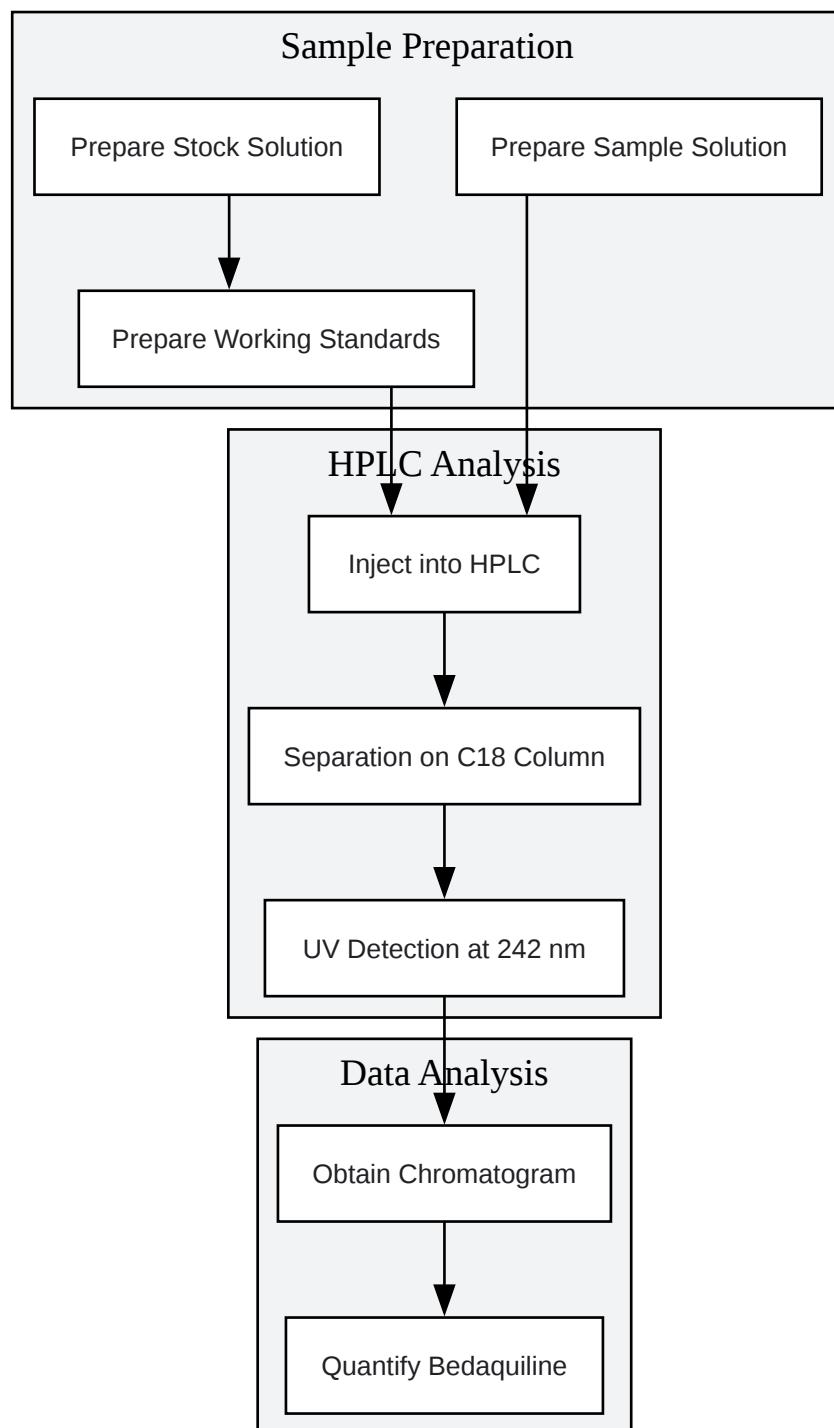
- Purification of the diastereomers is typically achieved through column chromatography or recrystallization.[9][10]

For the synthesis of **(Rac)-Bedaquiline-d6**, deuterated starting materials or reagents would be incorporated at the appropriate synthetic step.

Analytical Method for Bedaquiline Quantification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis and quantification of Bedaquiline in pharmaceutical formulations.[11][12] **(Rac)-Bedaquiline-d6** is used as an internal standard in LC-MS based bioanalytical methods.

Instrumentation:


- HPLC system with a UV or PDA detector
- C18 column (e.g., 150 mm x 4.6 mm, 3.5 μ m particle size)[13]
- Data acquisition and processing software

Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Acetonitrile and 0.1% trifluoroacetic acid in water (50:50 v/v)[12][13]
Flow Rate	1.0 mL/min[13]
Column Temp.	Ambient
Injection Vol.	10 μ L[12][13]
Detection	UV at 242 nm[12]

Standard and Sample Preparation:

- Stock Solution: Accurately weigh and dissolve Bedaquiline standard in the mobile phase to prepare a stock solution (e.g., 1.2 mg/mL).[12]
- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 30-180 µg/mL.[12]
- Sample Preparation: For formulated products, extract a known quantity of the product with the mobile phase, sonicate, and filter before injection.

[Click to download full resolution via product page](#)

General Workflow for HPLC Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Rac-N-Desmethyl bedaquiline D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. (aS,bS)-rel-Bedaquiline-d6 | C32H31BrN2O2 | CID 171380801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. pharmainfo.in [pharmainfo.in]
- To cite this document: BenchChem. [(Rac)-Bedaquiline-d6: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553264#rac-bedaquiline-d6-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com